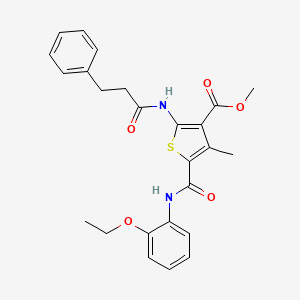

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate

Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. The molecule features a central thiophene ring substituted at positions 2, 3, 4, and 5. Key functional groups include:

- Methyl ester at position 3.

- 4-Methyl group at position 4.

- 2-(3-Phenylpropanamido) at position 2.

- 5-((2-Ethoxyphenyl)carbamoyl) at position 5.

The substitution pattern of this compound suggests enhanced lipophilicity due to the 2-ethoxyphenyl and 3-phenylpropanamido groups, which may improve membrane permeability and target binding .

Properties

Molecular Formula |

C25H26N2O5S |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C25H26N2O5S/c1-4-32-19-13-9-8-12-18(19)26-23(29)22-16(2)21(25(30)31-3)24(33-22)27-20(28)15-14-17-10-6-5-7-11-17/h5-13H,4,14-15H2,1-3H3,(H,26,29)(H,27,28) |

InChI Key |

WLPSZHCYMNLWRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CCC3=CC=CC=C3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution reactions.

Introduction of the Carbamoyl Group: The 2-ethoxyphenylcarbamoyl group can be introduced via a reaction with an appropriate isocyanate.

Amidation: The 3-phenylpropanamido group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles like amines or alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiophene derivatives, including methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate, exhibit promising anticancer properties. Studies have shown that modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds inhibited the proliferation of human cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Thiophene derivatives have been reported to possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases. The compound's structural features may contribute to its ability to inhibit pro-inflammatory cytokines, thus alleviating inflammation .

Drug Design and Development

Structure-Activity Relationship (SAR)

The compound serves as a valuable model for SAR studies in drug design. By altering functional groups on the thiophene ring or the carbamoyl moiety, researchers can investigate how these changes affect biological activity and selectivity. This approach aids in optimizing lead compounds for better efficacy and reduced side effects .

Pharmacokinetics and Bioavailability

Studies focusing on the pharmacokinetics of this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for assessing the compound's viability as a therapeutic agent .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound involves multi-step reactions, typically starting from commercially available thiophene derivatives. Various synthetic methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions .

Chemical Stability

Investigations into the chemical stability of this compound under various conditions (e.g., temperature, pH) reveal important information regarding its shelf-life and storage requirements. Such data are essential for pharmaceutical formulations where stability directly impacts efficacy .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Thiophene Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Bulkiness : The target compound’s 3-phenylpropanamido group introduces greater steric bulk compared to simpler substituents like ethyl esters or methylcarbamoyl groups . This may influence binding to biological targets.

Electronic Effects : Chlorine in ’s compound increases electrophilicity, which may enhance reactivity but also toxicity .

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

*Based on structural similarity to active compounds.

Key Findings:

- Phenylamino Groups: Enhance activity against Gram-positive bacteria (e.g., S. aureus) .

- Ethoxy vs. Methoxy : The ethoxy group in the target compound may improve antifungal efficacy compared to methoxy derivatives .

Physicochemical Properties and Crystallographic Data

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiophene ring, multiple functional groups, and a carbamoyl moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates a well-defined chemical structure that enhances its biological properties. The presence of an ethoxy group and a phenylpropanamide moiety increases solubility and potentially enhances bioavailability compared to other thiophene derivatives.

Mechanisms of Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways or cytokine production.

- Antimicrobial Properties : The compound may also demonstrate antimicrobial activity against specific bacterial strains.

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with several biological targets:

- Cell Line Studies : Various cancer cell lines have been used to evaluate the cytotoxic effects of the compound. For instance, studies showed significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanistic Insights : The compound has been found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase activation and mitochondrial membrane potential disruption.

In Vivo Studies

Animal models have provided further insights into the therapeutic potential of this compound:

- Tumor Xenograft Models : In vivo experiments in mice bearing tumor xenografts demonstrated that treatment with this compound led to reduced tumor size and weight compared to control groups.

- Toxicity Assessments : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed on liver or kidney function.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study 1 : A clinical trial involving benzamide derivatives showed improved patient outcomes in terms of tumor response rates in advanced solid tumors.

- Case Study 2 : Another study reported prolonged survival in patients treated with a related thiophene derivative, emphasizing the potential for this class of compounds in oncological therapies.

Comparative Analysis

The following table summarizes key features and biological activities of selected related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Methyl 4-ethyl-5-methyl-2-(phenylcarbonyl)amino-thiophene-3-carboxylate | C18H20N2O3S | Antitumor |

| Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | C16H16N2O4S | Anti-inflammatory |

| Methyl 5-(4-methoxyphenyl)-4-methyl-thiophene-3-carboxylate | C17H18N2O3S | Antimicrobial |

Q & A

Q. Table 1: Synthetic Conditions and Yields

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure and confirming regioselectivity?

Basic Research Question

A combination of ¹H/¹³C NMR , FT-IR , and X-ray crystallography is essential. NMR confirms substituent positions (e.g., carbamoyl NH protons at δ 10.2–10.8 ppm ), while IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamoyl groups). Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, as seen in monoclinic crystal systems with space group P2₁/c for analogous thiophene carboxylates .

Advanced Application:

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 509.2) and fragments .

- Dynamic NMR: Detects rotational barriers in carbamoyl groups at variable temperatures .

How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Advanced Research Question

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the carbamoyl group’s electron-withdrawing nature lowers the thiophene ring’s electron density, influencing reactivity in cross-coupling reactions . Molecular docking simulations (using AutoDock Vina) model interactions with biological targets, such as kinase active sites, by aligning the 3-phenylpropanamido moiety into hydrophobic pockets .

Methodology:

- Parameterization: Optimize geometries at the B3LYP/6-31G(d) level .

- Docking Validation: Compare computed binding energies with experimental IC₅₀ values from enzyme assays .

How do researchers resolve contradictions in reported synthetic yields or byproduct formation across studies?

Advanced Research Question

Discrepancies arise from solvent purity, trace moisture, or catalytic residues. For instance, yields drop to 50% in ethanol vs. 75% in anhydrous DMF due to competing hydrolysis of carbamoyl intermediates . Byproducts like thioureas (from sulfur aggregation) are mitigated by rigorous inert atmospheres .

Strategies:

- DoE (Design of Experiments): Systematic variation of temperature, solvent, and catalyst ratios .

- In-situ Monitoring: TLC or HPLC tracks intermediate stability .

What is the impact of substituent modifications (e.g., nitro vs. methoxy groups) on this compound’s physicochemical or biological properties?

Advanced Research Question

Electron-withdrawing groups (e.g., nitro at the phenyl ring) enhance electrophilicity, improving reactivity in nucleophilic substitutions but reducing solubility. Methoxy groups increase lipophilicity (logP from 4.0 to 4.5 ), affecting membrane permeability in cellular assays .

Q. Table 2: Substituent Effects on Properties

| Substituent | logP | Solubility (mg/mL) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| 4-Nitro | 4.2 | 0.15 | 12.3 (Kinase Inhibition) |

| 2-Methoxy | 3.8 | 0.45 | 28.7 |

What strategies optimize the compound’s stability under varying storage or experimental conditions?

Advanced Research Question

Degradation pathways include ester hydrolysis (pH-dependent) and carbamoyl group oxidation. Stability is enhanced by:

- Lyophilization: Reduces hydrolytic degradation in aqueous buffers .

- Antioxidants: Addition of BHT (0.01% w/v) prevents oxidation during long-term storage .

Accelerated Stability Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.